molecular formula C21H20ClFN4O2 B250898 N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide

Cat. No. B250898
M. Wt: 414.9 g/mol
InChI Key: HZJDQLJHRLGQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide, commonly known as PF-06463922, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of kinase inhibitors and has been developed for the treatment of cancer.

Mechanism of Action

PF-06463922 exerts its anti-cancer effects by inhibiting the activity of ALK and ROS1 kinases, which are known to be oncogenic drivers in several types of cancer. It binds to the ATP-binding site of these kinases and prevents their activation, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects:
PF-06463922 has been shown to induce apoptosis (programmed cell death) in cancer cells that express ALK and ROS1. It also inhibits tumor growth and metastasis in preclinical models of NSCLC, ALCL, and neuroblastoma. Additionally, it has been found to be well-tolerated in animal studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

PF-06463922 has several advantages for use in lab experiments. It is a potent and selective inhibitor of ALK and ROS1 kinases, making it a valuable tool for studying the role of these kinases in cancer. It also has good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of PF-06463922 is that it may not be effective against all types of cancer, as the expression of ALK and ROS1 kinases varies among different tumor types.

Future Directions

There are several potential future directions for the development of PF-06463922. One possibility is to investigate its efficacy in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction is to explore its use in the treatment of other types of cancer that express ALK or ROS1 kinases, such as breast cancer or colorectal cancer. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for PF-06463922 in clinical trials.

Synthesis Methods

The synthesis of PF-06463922 involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 4-(4-aminopiperazin-1-yl)aniline, followed by the reaction with 4-cyanophenylboronic acid and 2-fluorobenzoyl chloride. The final product is obtained after purification and crystallization.

Scientific Research Applications

PF-06463922 has been extensively studied in preclinical models of cancer. It has shown potent inhibitory activity against several kinases, including the anaplastic lymphoma kinase (ALK), ROS proto-oncogene 1 (ROS1), and c-ros oncogene 1 (ROS1). These kinases are known to play a critical role in the development and progression of various types of cancer, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.

properties

Molecular Formula

C21H20ClFN4O2

Molecular Weight

414.9 g/mol

IUPAC Name

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide

InChI

InChI=1S/C21H20ClFN4O2/c1-2-20(28)27-9-7-26(8-10-27)19-6-4-15(12-17(19)22)25-21(29)16-5-3-14(13-24)11-18(16)23/h3-6,11-12H,2,7-10H2,1H3,(H,25,29)

InChI Key

HZJDQLJHRLGQBQ-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F)Cl

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F)Cl

Origin of Product

United States

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